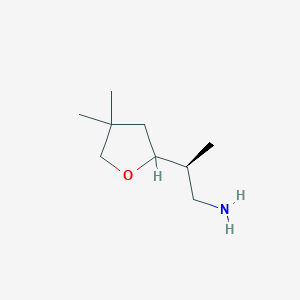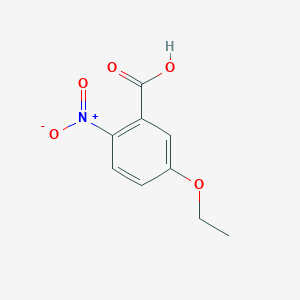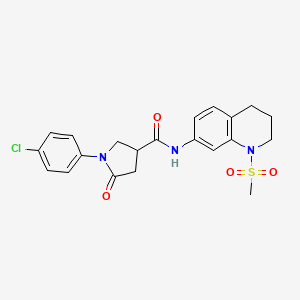![molecular formula C15H15ClN2O4S B2445200 1-[(3-氯苯基)磺酰基]-4-(2-呋喃甲酰基)哌嗪 CAS No. 670272-50-1](/img/structure/B2445200.png)
1-[(3-氯苯基)磺酰基]-4-(2-呋喃甲酰基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylsulfonyl group and a 2-furoyl group
科学研究应用
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.
Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving sulfonyl and furoyl functional groups.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
准备方法
The synthesis of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Furoyl Group: The final step is the acylation of the piperazine ring with 2-furoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and furoyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
作用机制
The mechanism of action of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the furoyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)sulfonyl]-4-(2-thienyl)piperazine: This compound has a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
1-[(3-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.
1-[(3-Chlorophenyl)sulfonyl]-4-(2-pyrroyl)piperazine: The pyrrole ring in this compound can lead to different hydrogen bonding interactions compared to the furan ring.
The uniqueness of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-1-4-13(11-12)23(20,21)18-8-6-17(7-9-18)15(19)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSVZIKAOKTUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2445117.png)
![1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2445119.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B2445121.png)

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2445123.png)






![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2445139.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)
